N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide
Description
Properties
IUPAC Name |
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-28-20-12-8-11-19(22(20)29-2)23(27)26(17-9-4-3-5-10-17)16-18-15-24-21-13-6-7-14-25(18)21/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVRLPCNDJQNJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CC2=CN=C3N2C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 2-aminopyridine with an appropriate ketone to form the imidazo[1,2-a]pyridine core. This can be achieved through a copper(I)-catalyzed aerobic oxidative coupling reaction . The resulting imidazo[1,2-a]pyridine intermediate is then subjected to further functionalization to introduce the benzamide and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
Medicinal Chemistry Applications
The compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. These derivatives have been investigated for their potential in treating conditions such as cancer, autoimmune diseases, and inflammation. The specific compound has been noted for its inhibitory effects on Bruton's tyrosine kinase (Btk), a target implicated in B-cell malignancies and autoimmune disorders. Inhibitors of Btk are being developed to modulate aberrant B-cell activation, making this compound relevant for therapeutic strategies against diseases like rheumatoid arthritis and certain leukemias .
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives have shown promise in anticancer research. Studies indicate that modifications to the imidazo[1,2-a]pyridine core can enhance potency and selectivity toward cancer cell lines. For instance, compounds that target specific kinases involved in cancer signaling pathways have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The structure of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide suggests it may interact effectively with such targets due to its unique molecular architecture .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The incorporation of specific substituents into the imidazo[1,2-a]pyridine scaffold can lead to enhanced antimicrobial efficacy. The compound in focus may be explored for its ability to inhibit microbial growth through mechanisms involving disruption of cellular processes or interference with metabolic pathways .
Synthetic Methodologies
The synthesis of this compound involves several key steps that can be optimized for yield and purity:
- Starting Materials : The synthesis typically starts with readily available imidazo[1,2-a]pyridine derivatives and appropriate benzamide precursors.
- Reaction Conditions : Various coupling reactions can be employed to form the desired amide bond. Conditions such as temperature, solvent choice (e.g., DMSO or DMF), and catalysts (e.g., coupling reagents like EDC or HATU) play crucial roles in achieving high yields.
- Purification Techniques : Post-synthesis purification often involves column chromatography or recrystallization to isolate the final product with high purity.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy (both and ), mass spectrometry, and infrared spectroscopy to confirm its structure and assess purity levels .
Case Studies
Several case studies illustrate the applications of this compound:
- Case Study 1 : A study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold resulted in compounds with significant Btk inhibition activity. This highlights the potential for this compound as a lead compound in drug development targeting autoimmune diseases.
- Case Study 2 : Another investigation focused on the antimicrobial properties of related imidazo derivatives found that certain structural modifications led to enhanced efficacy against resistant bacterial strains.
Mechanism of Action
The mechanism of action of N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or bind to specific receptors, leading to downstream effects that contribute to its biological activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on the Benzamide Moiety
The benzamide group’s substitution pattern significantly influences physicochemical and pharmacological properties. Key comparisons include:
Key Observations :
Variations in the Imidazo[1,2-a]pyridine Core
Modifications to the imidazo[1,2-a]pyridine ring impact synthetic routes and bioactivity:
Key Observations :
Pharmacological and Physicochemical Properties
- Cpds S8 and 3-Fluoro derivatives : Exhibit moderate to high metabolic stability in hepatic microsome assays, attributed to halogen substituents .
- 2,6-Disubstituted imidazo[1,2-a]pyridines: Demonstrate nanomolar affinity for kinase targets (e.g., JAK2) due to optimized steric and electronic profiles .
- Imidazo[1,2-a]pyrimidines : Show antiviral activity against RNA viruses, linked to their planar structure and hydrogen-bonding capacity .
Notes
- Limitations : Pharmacokinetic data (e.g., ADME) for the target compound are absent in the provided evidence.
- Future Directions : Comparative studies on halogenated vs. methoxy-substituted benzamides could clarify structure-activity relationships.
Biological Activity
N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide is a compound that belongs to the class of imidazopyridine derivatives. This class has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of this specific compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core linked to a benzamide moiety, with methoxy groups that enhance its solubility and reactivity. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. These interactions can lead to:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases that are crucial for cancer cell proliferation and survival. For instance, related compounds in the imidazopyridine class have demonstrated inhibitory effects against kinases such as Akt and ALK with IC50 values in the nanomolar range .
- Modulation of Inflammatory Responses : The presence of methoxy groups in the structure may enhance its ability to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been explored in various studies:
- Antitumor Activity : In vitro studies have indicated that similar imidazopyridine derivatives can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves cell cycle arrest and induction of pro-apoptotic factors .
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various microbial strains, suggesting potential applications in treating infections caused by resistant bacteria .
- Neuroprotective Effects : Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. This effect is hypothesized to be due to their ability to modulate GABAergic receptors and reduce oxidative stress .
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of an imidazopyridine derivative similar to this compound on human cancer cell lines. The results indicated significant growth inhibition with an IC50 value of approximately 10 µM for MCF7 cells. The study also noted that combination therapy with doxorubicin enhanced the overall cytotoxicity .
Case Study 2: Anti-inflammatory Activity
Another research focused on the anti-inflammatory properties of related compounds in animal models. The findings suggested that these compounds could significantly reduce markers of inflammation (e.g., TNF-alpha and IL-6) when administered at doses ranging from 5 to 20 mg/kg body weight .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
